molecular formula C16H21BrOSi B171843 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene CAS No. 100751-65-3

2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene

Cat. No. B171843
M. Wt: 337.33 g/mol
InChI Key: SSFFBVWGOVGZJB-UHFFFAOYSA-N
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Patent
US07589239B2

Procedure details

To a solution of 6-bromo-2-napthol (1.12 g, 5 mmol) in anhydrous THF (15 mL) was added imidazole (0.476 g, 7 mmol) followed by TBSCl (1.05 g, 7 mmol) at room temperature under nitrogen atmosphere. The reaction mixture was stirred at room temperature for 40 h and was diluted with ether, washed with brine and dried over anhydrous Mg2SO4. The solvent was removed to yield the crude product, which was recrystallized from methanol. Yield: 1.36 g (80%), white crystals. 1H-NMR (CDCl3) □ 0.08 (s, 6H), 1.06 (s, 9H), 7.08 (dd, 1H), 7.15 (s, 1H), 7.47 (dd, 1H), 7.56 (d, 1H), 7.64 (d, 1H), 7.92 (s, 1H).
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
0.476 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
1.05 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[C:7]([OH:12])[CH:6]=[CH:5]2.N1C=CN=C1.[CH3:18][C:19]([Si:22](Cl)([CH3:24])[CH3:23])([CH3:21])[CH3:20]>C1COCC1.CCOCC>[O:12]([C:7]1[CH:6]=[CH:5][C:4]2[C:9](=[CH:10][CH:11]=[C:2]([Br:1])[CH:3]=2)[CH:8]=1)[Si:22]([C:19]([CH3:21])([CH3:20])[CH3:18])([CH3:24])[CH3:23]

Inputs

Step One
Name
Quantity
1.12 g
Type
reactant
Smiles
BrC=1C=C2C=CC(=CC2=CC1)O
Name
Quantity
0.476 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.05 g
Type
reactant
Smiles
CC(C)(C)[Si](C)(C)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 40 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Mg2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
product
Smiles
O([Si](C)(C)C(C)(C)C)C1=CC2=CC=C(C=C2C=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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